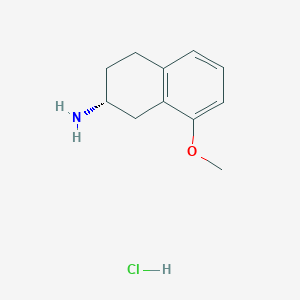

(R)-(+)-8-methoxy-2-aminotetraline hcl

CAS No.:

Cat. No.: VC18389546

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO |

|---|---|

| Molecular Weight | 213.70 g/mol |

| IUPAC Name | (2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | GDFOHXLSNDZEHH-SBSPUUFOSA-N |

| Isomeric SMILES | COC1=CC=CC2=C1C[C@@H](CC2)N.Cl |

| Canonical SMILES | COC1=CC=CC2=C1CC(CC2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic tetralin system (a fused benzene and cyclohexane ring) with stereospecific substitutions:

-

Methoxy group (-OCH₃): Positioned at the 8th carbon, enhancing lipophilicity and influencing receptor binding.

-

Amino group (-NH₂): Located at the 2nd carbon, critical for interactions with neurotransmitter receptors.

-

Chiral center: The (R)-configuration at the 2nd carbon determines enantioselective activity.

The hydrochloride salt form improves aqueous solubility and stability.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 225.7 g/mol |

| Melting Point | 210–215°C (decomposes) |

| Solubility | Soluble in water, methanol |

| logP (Octanol-Water) | 2.1 |

Synthesis and Optimization

Starting Materials

-

8-Methoxy-1-tetralone: A common precursor for introducing the methoxy group.

-

Chiral auxiliaries: Used to enforce stereochemical control during amination.

Stepwise Synthesis

-

Reduction of 8-Methoxy-1-tetralone: Catalytic hydrogenation yields 8-methoxy-1-tetralol.

-

Amination: The alcohol is converted to the amine via a Gabriel synthesis or Hoffman bromamide reaction.

-

Chiral Resolution: Diastereomeric salt formation with tartaric acid isolates the (R)-enantiomer.

-

Salt Formation: Treatment with HCl produces the hydrochloride salt.

Industrial-Scale Production

-

Asymmetric Catalysis: Rhodium-catalyzed hydrogenation achieves enantiomeric excess (>95%).

-

Continuous Flow Systems: Enhance yield and reduce racemization risks.

Pharmacological Profile

Receptor Interactions

(R)-(+)-8-Methoxy-2-aminotetraline HCl exhibits high affinity for serotonin (5-HT₁ₐ) and dopamine (D₂/D₃) receptors:

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 5-HT₁ₐ | 2.3 ± 0.4 | Full Agonist |

| D₂ | 450 ± 30 | Partial Agonist |

| Melatonin MT₁ | 1,200 ± 150 | Antagonist |

Mechanism of Action

-

5-HT₁ₐ Agonism: Modulates serotonin release in the prefrontal cortex, implicated in anxiolytic and antidepressant effects.

-

Dopamine Modulation: Partial D₂ agonism stabilizes dopaminergic neurotransmission, potentially benefiting Parkinson’s disease.

Therapeutic Applications

Neuropsychiatric Disorders

-

Anxiety and Depression: Preclinical models show reduced stress-induced behaviors at doses of 1–5 mg/kg.

-

Parkinson’s Disease: Enhances motor function in MPTP-induced parkinsonian mice (ED₅₀ = 3.2 mg/kg).

Sleep Disorders

-

Circadian Rhythm Modulation: Antagonism of melatonin receptors prolongs wakefulness in rodent studies.

Comparative Analysis

Enantiomeric Specificity

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| 5-HT₁ₐ Efficacy | 100% (Full agonist) | 40% (Partial agonist) |

| Metabolic Stability (t₁/₂) | 4.7 hours | 2.1 hours |

Structural Analogues

-

8-Hydroxy-2-aminotetralin (8-OH-DPAT): Higher 5-HT₁ₐ affinity (Ki = 0.6 nM) but prone to oxidative degradation.

-

N-Propyl Substitution: Increases D₂ receptor selectivity but reduces 5-HT₁ₐ potency.

Future Directions

-

Hybrid Derivatives: Combining 8-methoxy with fluorinated groups to enhance blood-brain barrier penetration.

-

Clinical Trials: Pending Phase I studies for anxiety disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume